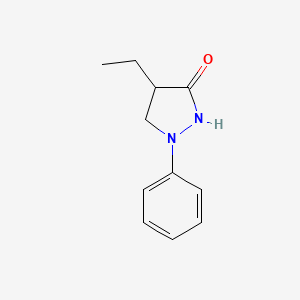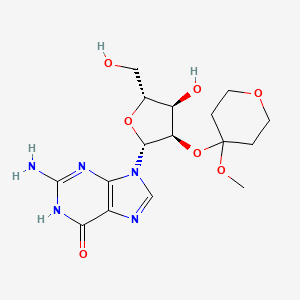
2'-O-(4-Methoxyoxan-4-yl)guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-(4-Methoxyoxan-4-yl)guanosine is a chemical compound that belongs to the class of nucleoside analogs. It is a modified guanosine molecule where the 2’-hydroxyl group is substituted with a 4-methoxyoxan-4-yl group. This modification can significantly alter the compound’s chemical and biological properties, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(4-Methoxyoxan-4-yl)guanosine typically involves the protection of the guanosine molecule followed by the introduction of the 4-methoxyoxan-4-yl group. The process generally includes:
Protection of the Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups.
Introduction of the 4-Methoxyoxan-4-yl Group: This step involves the reaction of the protected guanosine with a suitable oxane derivative under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 2’-O-(4-Methoxyoxan-4-yl)guanosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-(4-Methoxyoxan-4-yl)guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring or the guanine base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2’-O-(4-Methoxyoxan-4-yl)guanosine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Studied for its potential role in modifying RNA and DNA structures.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’-O-(4-Methoxyoxan-4-yl)guanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The molecular targets include enzymes involved in nucleic acid synthesis and repair, such as polymerases and ligases. The pathways affected by this compound can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-O-(2-Methoxyethyl)guanosine
- 2’-O-(4-Methoxytetrahydro-2H-pyran-4-yl)guanosine
Uniqueness
2’-O-(4-Methoxyoxan-4-yl)guanosine is unique due to its specific modification at the 2’-position, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable tool in various research applications, particularly in the study of nucleic acid chemistry and the development of therapeutic agents.
Eigenschaften
| 69471-61-0 | |
Molekularformel |
C16H23N5O7 |
Molekulargewicht |
397.38 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H23N5O7/c1-25-16(2-4-26-5-3-16)28-11-10(23)8(6-22)27-14(11)21-7-18-9-12(21)19-15(17)20-13(9)24/h7-8,10-11,14,22-23H,2-6H2,1H3,(H3,17,19,20,24)/t8-,10-,11-,14-/m1/s1 |
InChI-Schlüssel |
YZJKBKOSHPHTJA-IDTAVKCVSA-N |
Isomerische SMILES |
COC1(CCOCC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C3N=C(NC4=O)N)CO)O |
Kanonische SMILES |
COC1(CCOCC1)OC2C(C(OC2N3C=NC4=C3N=C(NC4=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)
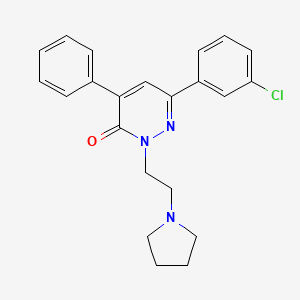
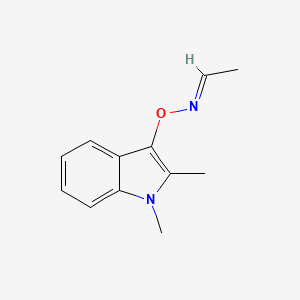

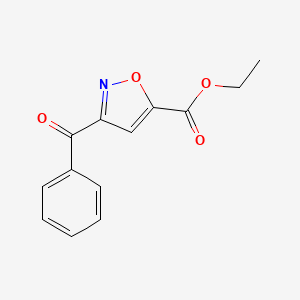
![N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)

